molecular formula C17H15ClN2O2 B5600580 1-(3-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

1-(3-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B5600580
M. Wt: 314.8 g/mol
InChI Key: NYERDDXCFCAENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione is 314.0822054 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

The compound 1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, while not directly mentioned in the available research, relates closely to the field of quinazolinone derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Research has focused on synthesizing various quinazolinone derivatives and evaluating their pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities.

One study describes the synthesis of new quinazolinone derivatives with modifications aimed at enhancing their biological activity. These modifications include the introduction of different substituents believed to confer antimicrobial, analgesic, and anti-inflammatory properties. The synthesized compounds were characterized and evaluated for their biological activities, revealing that certain derivatives displayed significant activity, underscoring the potential of quinazolinone scaffolds in drug development (Dash et al., 2017).

Chemical Synthesis and Characterization

Another aspect of research on quinazolinone derivatives involves the development of synthetic methodologies and the exploration of their chemical properties. A study detailed the synthesis of quinazolinone derivatives through a two-step procedure starting from chlorosubstituted anthranilic acids. This research not only contributed to the synthetic chemistry of quinazolinones but also aimed to produce compounds with expected biological activity, highlighting the compound's significance in both synthetic and medicinal chemistry (Párkányi & Schmidt, 2000).

Molecular Docking and Biological Interactions

Further, quinazolinone derivatives have been subject to molecular docking studies to predict their interaction with biological targets. For example, a specific quinazolinone derivative demonstrated favorable interaction with the SHP2 protein through molecular docking studies. This interaction suggests potential therapeutic applications in targeting SHP2, a protein involved in signal transduction pathways related to cell growth and differentiation. Such studies are crucial for understanding the molecular basis of the compound's activity and guiding the development of targeted therapeutics (Wu et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of its potential use as a drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. These might include its toxicity, flammability, and reactivity .

Future Directions

Future research on a compound like this could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its properties in more detail, and testing its potential uses in areas such as medicine or materials science .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-8-3-4-9-15(14)20(17(19)22)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYERDDXCFCAENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.